molecular formula C9H6N2O3 B14860461 Methyl 6-cyano-4-formylpyridine-2-carboxylate

Methyl 6-cyano-4-formylpyridine-2-carboxylate

Cat. No.: B14860461
M. Wt: 190.16 g/mol
InChI Key: XZWGDQZNEGUXMB-UHFFFAOYSA-N
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Description

Methyl 6-cyano-4-formylpyridine-2-carboxylate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-4-formylpyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a cyano group and a formyl group attached to a pyridine ring, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The products vary depending on the substituents introduced to the pyridine ring.

Scientific Research Applications

Methyl 6-cyano-4-formylpyridine-2-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 6-cyano-4-formylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyano-4-formylpyridine-2-carboxylate is unique due to the presence of both cyano and formyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

methyl 6-cyano-4-formylpyridine-2-carboxylate

InChI

InChI=1S/C9H6N2O3/c1-14-9(13)8-3-6(5-12)2-7(4-10)11-8/h2-3,5H,1H3

InChI Key

XZWGDQZNEGUXMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C#N)C=O

Origin of Product

United States

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